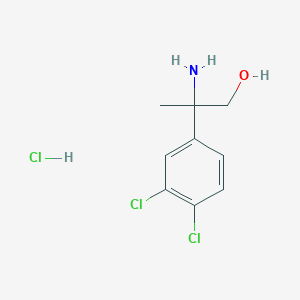

2-Amino-2-(3,4-dichlorophenyl)propan-1-OL hcl

Description

2-Amino-2-(3,4-dichlorophenyl)propan-1-OL HCl is a hydrochloride salt of a propanolamine derivative featuring a 3,4-dichlorophenyl substituent. The compound’s structure comprises a secondary alcohol and a primary amine group on a propane backbone, with the aromatic ring bearing two chlorine atoms at the 3- and 4-positions.

Properties

Molecular Formula |

C9H12Cl3NO |

|---|---|

Molecular Weight |

256.6 g/mol |

IUPAC Name |

2-amino-2-(3,4-dichlorophenyl)propan-1-ol;hydrochloride |

InChI |

InChI=1S/C9H11Cl2NO.ClH/c1-9(12,5-13)6-2-3-7(10)8(11)4-6;/h2-4,13H,5,12H2,1H3;1H |

InChI Key |

VOSOVIGNFBOZPM-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)(C1=CC(=C(C=C1)Cl)Cl)N.Cl |

Origin of Product |

United States |

Preparation Methods

Arylation of Methacrylic Acid

- Reagents: 3,4-dichloroaniline is converted in situ to its diazonium chloride using sodium nitrite in acidic medium.

- Reaction: The diazonium salt undergoes a Meerwein arylation with methacrylic acid catalyzed by metal halides such as cobalt, manganese, iron, or copper chlorides/bromides.

- Conditions: The diazotization is performed in acetone below 10 °C, with excess methacrylic acid (1.25 to 2 molar equivalents) and catalytic metal halide (0.005 to 0.05 mol).

- Product: (+/-)-2-chloro-3-(3,4-dichlorophenyl)-2-methylpropionic acid is formed as a key intermediate.

Amination of the Halo Acid

- Reagents: The chlorinated acid intermediate is reacted with an amine (ammonia, methylamine, or dimethylamine).

- Solvents: Water, low molecular weight alcohols, halogenated hydrocarbons, aromatic hydrocarbons, ketones (e.g., acetone, acetonitrile).

- Conditions: Reaction in a sealed reactor with stirring at 20–80 °C for 4–48 hours, typically optimized at 40 °C for 15–20 hours.

- Work-up: After reaction, excess amine is removed by bubbling with water or alcohol, and the product is isolated either as an alkali metal salt or acidified to precipitate the amino acid.

Esterification and Methylation

- Esterification: The amino acid or its salt is esterified using conventional esterification methods to form the corresponding ester.

- Methylation (if needed): When the amino group is primary (hydrogen substituents), methylation with formaldehyde and formic acid can be performed to obtain the dimethylamino derivative.

Reduction to Amino Alcohol

- Reagents: The ester is reduced using metal hydrides or organometallic hydrides (e.g., lithium aluminum hydride).

- Conditions: Controlled reduction to convert the ester group to the primary alcohol without affecting the aromatic chlorides.

- Product: The desired 2-amino-2-(3,4-dichlorophenyl)propan-1-ol is obtained.

Formation of Hydrochloride Salt

- The free base amino alcohol is treated with hydrochloric acid to yield the hydrochloride salt, improving stability and solubility for pharmaceutical use.

Advantages and Industrial Considerations

- The described process avoids the use of unstable or commercially unavailable reagents such as isocyano esters.

- The Meerwein reaction allows direct arylation of methacrylic acid with in situ generated diazonium salts, simplifying the synthesis.

- Use of common solvents and catalysts enhances scalability.

- The process minimizes side reactions such as dehalogenation that can produce toxic impurities, thus ensuring pharmaceutical-grade purity.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Key Reagents & Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Arylation (Meerwein) | 3,4-dichloroaniline diazonium salt, methacrylic acid, metal halide catalyst, acetone, <10°C | (+/-)-2-chloro-3-(3,4-dichlorophenyl)-2-methylpropionic acid | In situ diazotization; catalytic metal halide critical |

| 2 | Amination | Amine (NH3, MeNH2, Me2NH), solvents (water, acetone), 20–80 °C | Amino acid or alkali metal salt | Reaction time 4–48 h; sealed reactor preferred |

| 3 | Esterification & Methylation | Esterification reagents; formaldehyde & formic acid for methylation | Amino acid ester or dimethylamino ester | Methylation step optional depending on amine type |

| 4 | Reduction | Metal hydride (e.g., LiAlH4) | 2-Amino-2-(3,4-dichlorophenyl)propan-1-ol | Controlled reduction to avoid dehalogenation |

| 5 | Salt Formation | Hydrochloric acid | 2-Amino-2-(3,4-dichlorophenyl)propan-1-ol hydrochloride | Improves stability and pharmaceutical suitability |

Research Findings and Polymorphic Forms

- Polymorphic forms of related amino alcohol hydrochlorides have been characterized by X-ray powder diffraction (XRPD), indicating distinct crystalline forms that can influence solubility and bioavailability.

- Control of crystallization conditions during hydrochloride salt formation is essential for obtaining the desired polymorph with optimal pharmaceutical properties.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3,4-dichlorophenyl)propan-1-ol hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a pharmaceutical agent:

- Antidepressant Activity: Research indicates that derivatives of this compound exhibit antidepressant properties by inhibiting monoamine uptake and modulating neurotransmitter levels. For example, certain analogs have shown significant potency as noncompetitive antagonists at nicotinic acetylcholine receptors (nAChRs), which are implicated in mood regulation .

- Neurological Disorders: Studies suggest that the compound may interact with specific receptors involved in neurological pathways, potentially offering therapeutic benefits for conditions such as depression and anxiety .

Biological Interactions

The presence of both amino and hydroxyl groups allows for strong hydrogen bonding interactions with biological macromolecules:

- Enzyme Modulation: The compound's structure facilitates interactions with enzymes, potentially altering their activity. Ongoing research aims to elucidate these mechanisms further to understand their implications for drug design.

- Receptor Binding Studies: Initial studies indicate that the compound may selectively bind to various receptors, including dopamine and serotonin receptors, which are crucial in neuropsychiatric disorders .

Case Study 1: Antidepressant Efficacy

In a study investigating the antidepressant effects of 2-Amino-2-(3,4-dichlorophenyl)propan-1-OL analogs, researchers found that certain compounds demonstrated enhanced efficacy in inhibiting dopamine (DA) and norepinephrine (NE) uptake compared to traditional antidepressants. The analogs were tested in mouse models for their ability to alleviate symptoms associated with depression, showing promising results that warrant further clinical exploration .

Case Study 2: Interaction with Nicotinic Receptors

Another study focused on the interaction of 2-Amino-2-(3,4-dichlorophenyl)propan-1-OL with nicotinic acetylcholine receptors. The findings revealed that specific derivatives acted as functional antagonists at α4β2-nAChRs, leading to significant behavioral changes in animal models exposed to nicotine. This suggests potential applications in smoking cessation therapies .

Mechanism of Action

The mechanism of action of 2-Amino-2-(3,4-dichlorophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

2-Amino-2-(3-nitrophenyl)propan-1-ol Hydrochloride

- Structural Differences : The nitro group at the 3-position of the phenyl ring distinguishes this compound from the target’s 3,4-dichloro substitution. The nitro group is electron-withdrawing, whereas chlorine atoms exhibit mixed inductive effects.

- Molecular Formula: C₉H₁₂N₂O₃·HCl (vs. C₉H₁₁Cl₂NO·HCl for the target compound).

- Molecular Weight : 232.66 g/mol (vs. ~256.36 g/mol for the target, estimated based on substituents).

- Solubility: Slightly soluble in chloroform, methanol, and DMSO . The dichloro analog likely exhibits lower aqueous solubility due to increased lipophilicity.

Sertraline Hydrochloride and Related Compounds

- Structural Complexity: Sertraline derivatives (e.g., USP Sertraline Hydrochloride Racemic Mixture RS) incorporate a tetrahydro-naphthylamine backbone instead of a propanolamine, with additional methylamine and dichlorophenyl groups .

- Molecular Weight : 342.69 g/mol, significantly higher than the target compound.

- Pharmacological Relevance : Sertraline is a selective serotonin reuptake inhibitor (SSRI), suggesting that the target compound’s dichlorophenyl group may confer CNS activity, though its specific mechanism remains unconfirmed .

3-(3,4-Dichlorophenyl)-1,1-dimethylurea

- Core Structure: A urea derivative rather than a propanolamine, with a 3,4-dichlorophenyl group.

- Synthetic Process: Environmentally friendly synthesis with HCl and methanol recovery .

Data Table: Comparative Analysis

*Estimated based on structural analysis.

Research Findings and Implications

Q & A

Basic: What are the recommended synthetic methodologies for achieving high-purity 2-Amino-2-(3,4-dichlorophenyl)propan-1-OL HCl?

Methodological Answer:

A multi-step synthesis is typically employed. One approach involves condensing 2-(3,4-dichlorophenyl)acetonitrile with a tetrahydropyranyl-protected bromoethanol intermediate under basic conditions (e.g., NaH/THF), followed by catalytic hydrogenation (H₂/RaNi) to reduce the nitrile group to an amine. Deprotection with HCl in methanol yields the racemic hydrochloride salt. This method emphasizes controlled reaction conditions to minimize by-products like unreacted intermediates or over-reduced species . For improved sustainability, consider processes enabling HCl and solvent recovery, as demonstrated in analogous urea syntheses .

Basic: How should researchers purify and characterize this compound?

Methodological Answer:

- Purification: Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with dichloromethane:methanol gradients) to remove polar impurities.

- Characterization:

- NMR: Analyze H and C spectra to confirm the presence of the dichlorophenyl group (δ ~7.2–7.5 ppm for aromatic protons) and the propanolamine backbone.

- HPLC-MS: Employ reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS to verify molecular weight ([M+H]⁺ expected at ~290.1 Da).

- Elemental Analysis: Validate stoichiometry (C, H, N, Cl) to ensure ≥95% purity, as exemplified in structurally related phenylalanine derivatives .

Basic: What are the critical storage and handling precautions for this compound?

Methodological Answer:

Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Avoid dust formation and use fume hoods during handling due to risks of respiratory irritation (H335) and skin/eye corrosion (H315/H319). Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Refer to GHS-compliant protocols for similar arylpropanolamines .

Advanced: How can enantiomeric resolution be achieved for the chiral center in this compound?

Methodological Answer:

Chiral chromatography (e.g., Chiralpak® IA/IB columns) with hexane:isopropanol mobile phases can separate enantiomers. Alternatively, enzymatic resolution using lipases or esterases may selectively hydrolyze one enantiomer from a racemic ester precursor. Stereochemical validation via circular dichroism (CD) or X-ray crystallography is essential, as applied to (S)-3-amino-3-(4-fluorophenyl)propan-1-ol derivatives .

Advanced: What analytical strategies are effective for identifying and quantifying impurities?

Methodological Answer:

Develop a stability-indicating HPLC method using USP/Ph. Eur. reference standards for related compounds (e.g., sertraline impurities) . For trace-level detection, couple UPLC with high-resolution mass spectrometry (HRMS) to identify degradation products (e.g., dechlorinated by-products or oxidized propanolamine chains). Quantify impurities against calibrated curves, ensuring limits align with ICH Q3A/B guidelines .

Advanced: How can researchers investigate the compound’s pharmacological activity?

Methodological Answer:

Conduct receptor binding assays (e.g., serotonin/dopamine transporters) using radiolabeled ligands, as demonstrated for dichlorophenyl acetamide analogs in CNS studies . For in vivo evaluation, use rodent models to assess pharmacokinetics (plasma half-life, brain penetration) and dose-response relationships. Cross-validate results with computational docking studies to map interactions with target proteins.

Advanced: How should stability under varying pH and temperature conditions be assessed?

Methodological Answer:

Perform forced degradation studies:

- Acidic/alkaline hydrolysis: Incubate at 0.1M HCl/NaOH (40°C, 24h) and monitor degradation via HPLC.

- Oxidative stress: Treat with 3% H₂O₂ to identify peroxide-sensitive moieties.

- Thermal stability: Use accelerated stability testing (40°C/75% RH for 6 months) per ICH Q1A guidelines. Stabilizers like antioxidants (e.g., BHT) may be required for long-term storage .

Advanced: How to resolve contradictions in synthetic yield data across studies?

Methodological Answer:

Systematically evaluate reaction variables:

- Catalyst efficiency: Compare RaNi vs. Pd/C in hydrogenation steps .

- Solvent polarity: Test THF vs. DMF for condensation kinetics.

- By-product analysis: Use GC-MS to identify volatile impurities (e.g., methanol from deprotection) .

Statistical tools (e.g., DOE) can optimize parameters like temperature, stoichiometry, and reaction time.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.